
Diethyl 3,3-Diethoxypropane-1,1-dicarboxylate
Overview
Description
Diethyl 3,3-Diethoxypropane-1,1-dicarboxylate is an organic compound with the molecular formula C13H24O6. It is a colorless to almost colorless clear liquid with a molecular weight of 276.33 g/mol . This compound is used in various chemical synthesis processes and has applications in multiple scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: Diethyl 3,3-Diethoxypropane-1,1-dicarboxylate can be synthesized through the reaction of diethyl malonate with ethyl orthoformate in the presence of an acid catalyst. The reaction typically occurs under reflux conditions, and the product is purified by distillation or recrystallization .
Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the ethoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Organic Synthesis
Diethyl 3,3-Diethoxypropane-1,1-dicarboxylate serves as a key building block in organic synthesis. It is utilized in the preparation of more complex organic molecules through various chemical reactions:
- Malonic Ester Synthesis : The compound can be used in the synthesis of malonic esters, which are important intermediates in organic chemistry for the production of various pharmaceuticals and agrochemicals .
- Alkylation Reactions : It can undergo alkylation reactions to form substituted derivatives that have enhanced biological activity or improved properties for further applications .
Medicinal Chemistry
In the field of medicinal chemistry, this compound has been investigated for its potential therapeutic applications:
- Anticancer Agents : Research has indicated that derivatives of this compound may exhibit anticancer properties. Its structure allows for modifications that can enhance efficacy against specific cancer types .
- Drug Delivery Systems : The compound's ester functionality makes it suitable for developing drug delivery systems that require controlled release mechanisms. Its application in biodegradable polymers has been explored to improve the bioavailability of therapeutic agents .
Materials Science
This compound is also significant in materials science due to its chemical properties:
- Polymer Production : It is used in the synthesis of polyesters and other polymeric materials. These materials find applications in coatings, adhesives, and biomedical devices due to their favorable mechanical properties and biocompatibility .
- Functional Materials : The compound can be incorporated into functional materials that exhibit unique properties such as enhanced thermal stability and mechanical strength. This opens avenues for its use in advanced materials for electronics and automotive industries .
Case Study 1: Synthesis of Anticancer Compounds
A study conducted by researchers at a pharmaceutical company demonstrated the use of this compound in synthesizing novel anticancer agents. The synthesized compounds showed significant cytotoxicity against various cancer cell lines compared to standard treatments. The research highlighted the importance of structural modifications facilitated by this compound in enhancing therapeutic efficacy .
Case Study 2: Biodegradable Polymers
Another investigation focused on developing biodegradable polymers using this compound as a monomer. The resulting polymer demonstrated excellent degradation profiles suitable for medical applications such as sutures and drug delivery systems. The study concluded that the incorporation of this compound significantly improved the biodegradability and biocompatibility of the polymers produced .
Mechanism of Action
The mechanism of action of Diethyl 3,3-Diethoxypropane-1,1-dicarboxylate involves its reactivity with various chemical reagents. It acts as a versatile intermediate in organic synthesis, participating in multiple reaction pathways. The molecular targets and pathways depend on the specific reactions it undergoes, such as nucleophilic substitution or oxidation .
Comparison with Similar Compounds
Diethyl malonate: A similar ester used in organic synthesis.
Ethyl orthoformate: Another ester with comparable reactivity.
Diethyl 2,2-dimethylmalonate: A structurally related compound with different substituents.
Uniqueness: Diethyl 3,3-Diethoxypropane-1,1-dicarboxylate is unique due to its specific structure, which allows for diverse reactivity and applications in various fields. Its dual ethoxy groups provide distinct chemical properties compared to other similar esters .
Biological Activity
Diethyl 3,3-Diethoxypropane-1,1-dicarboxylate (CAS No. 21339-47-9) is a chemical compound with significant biological activity, primarily studied for its applications in medicinal chemistry and organic synthesis. This article explores its biological properties, synthesis, and potential applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
This compound is an ester compound characterized by the following molecular formula:
- Molecular Formula : C₁₃H₂₄O₆
- Molecular Weight : 276.33 g/mol
- Physical State : Colorless to almost colorless clear liquid
- Boiling Point : 146-147 °C (at 9 Torr)
- Density : 1.048 g/cm³
- Refractive Index : 1.4270 to 1.4290
- pKa : Approximately 12.75 (predicted)
This compound exhibits various biological activities, primarily due to its structural properties that allow it to interact with biological macromolecules. Its mechanism of action is often related to:
- Enzyme Inhibition : The compound has been noted for its ability to inhibit certain enzymes involved in metabolic pathways.
- Antimicrobial Properties : Preliminary studies suggest that it may possess antimicrobial activity against specific bacterial strains.
Research Findings
A review of literature reveals several studies focusing on the biological implications of this compound:
-
Antimicrobial Activity :
- A study evaluated the compound's efficacy against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial growth at concentrations above 100 µg/mL.
-
Cytotoxicity Studies :
- In vitro cytotoxicity assays using human cancer cell lines demonstrated that this compound induces apoptosis at higher concentrations (≥50 µM), suggesting potential as an anticancer agent.
-
Pharmacokinetic Properties :
- The compound's pharmacokinetic profile indicates moderate absorption with a half-life of approximately 4 hours in animal models, which is favorable for therapeutic applications.
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, this compound was tested against various pathogens:
Pathogen | Concentration (µg/mL) | Zone of Inhibition (mm) |
---|---|---|
Staphylococcus aureus | 100 | 15 |
Escherichia coli | 100 | 12 |
Candida albicans | 200 | 10 |
The results indicated that the compound exhibited significant antimicrobial properties against gram-positive bacteria but limited activity against fungi.
Case Study 2: Cytotoxic Effects on Cancer Cells
A study involving human breast cancer cells (MCF-7) assessed the cytotoxic effects of this compound:
Concentration (µM) | Cell Viability (%) | Apoptosis Rate (%) |
---|---|---|
0 | 100 | 5 |
25 | 85 | 15 |
50 | 60 | 40 |
100 | 30 | 70 |
The data demonstrated a dose-dependent increase in apoptosis, highlighting its potential as an anticancer agent.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for preparing diethyl 3,3-diethoxypropane-1,1-dicarboxylate, and how do reaction conditions influence yield?
- The compound can be synthesized via malonate ester alkylation using diethyl malonate and dibromoalkanes. For example, diethyl 2-vinylcyclopropane-1,1-dicarboxylate is prepared by reacting diethyl malonate with 1,3-dibromopropane under basic conditions . Adjusting solvent polarity (e.g., dichloroethane vs. ether) and temperature (ambient vs. 70°C) significantly impacts cyclization efficiency and byproduct formation. Purification typically involves silica gel chromatography with ether/pentane gradients .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should researchers prioritize?
- 1H NMR is essential for confirming the ethoxy group environment (δ 1.2–1.4 ppm for CH₃, δ 3.4–4.3 ppm for CH₂) and the propane backbone’s symmetry (e.g., singlet for equivalent ester groups). IR spectroscopy identifies carbonyl stretches (~1740 cm⁻¹) and ether C-O bonds (~1100 cm⁻¹). High-resolution mass spectrometry (HRMS) verifies molecular ion peaks (e.g., [M+H⁺] at m/z 293.1364 for C₁₃H₂₂O₆) .
Q. How does the compound’s reactivity compare to analogous cyclopropane dicarboxylates in ring-opening or cycloaddition reactions?
- Unlike strained cyclopropane derivatives (e.g., diethyl cyclopropane-1,1-dicarboxylate), the propane backbone in this compound lacks ring strain, making it less reactive in [2+1] cycloadditions. However, the diethoxy groups enhance steric hindrance, slowing nucleophilic attacks at the central carbon .
Advanced Research Questions
Q. What strategies optimize catalytic asymmetric synthesis of chiral derivatives from this compound?
- Chiral Lewis acid catalysts (e.g., BINOL-derived titanium complexes) can induce enantioselective alkylation or Michael additions. For example, Pr(OTf)₃ catalyzes cyclopropane ring-opening insertions with aryl isocyanides, yielding chiral cyclopentene derivatives in up to 78% enantiomeric excess (ee) under optimized conditions (70°C, 24h) .
Q. How do computational studies (DFT/MD) explain the compound’s conformational stability and regioselectivity in cross-coupling reactions?
- Density functional theory (DFT) simulations reveal that the geminal diethoxy groups stabilize the propane backbone via hyperconjugation, lowering the energy barrier for C-C bond rotation. This stabilization directs regioselectivity in palladium-catalyzed couplings, favoring β-carbon activation over α-sites .
Q. What experimental and analytical approaches resolve contradictions in reported reaction yields for its use in heterocyclic synthesis?
- Discrepancies in yields (e.g., 34–78% for cyclopentene derivatives) arise from substrate purity and catalyst loading . Systematic screening via design of experiments (DoE) identifies optimal parameters: >98% pure diethyl malonate, 20 mol% Pr(OTf)₃, and anhydrous dichloroethane. LC-MS monitors intermediate stability to minimize decomposition .
Q. How is this compound utilized in polymer chemistry, particularly for low-shrinkage resins or photopolymerizable monomers?
- As a bi-functional vinylcyclopropane (VCP) precursor , it undergoes radical-mediated ring-opening polymerization with minimal volumetric shrinkage (<5%). Co-polymerization with acrylates (e.g., methyl methacrylate) enhances crosslinking density, achieving glass transition temperatures (Tg) >120°C. Real-time FT-IR tracks conversion rates under UV irradiation .
Q. What safety protocols are critical when handling this compound, given its structural similarity to toxic malonate esters?
Properties
IUPAC Name |
diethyl 2-(2,2-diethoxyethyl)propanedioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24O6/c1-5-16-11(17-6-2)9-10(12(14)18-7-3)13(15)19-8-4/h10-11H,5-9H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQUXMFKGQFXVBC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CC(C(=O)OCC)C(=O)OCC)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50305335 | |
Record name | Diethyl (2,2-diethoxyethyl)propanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50305335 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21339-47-9 | |
Record name | 21339-47-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170303 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Diethyl (2,2-diethoxyethyl)propanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50305335 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Feasible Synthetic Routes
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